molecular formula C7H12O B057668 3-Hepten-2-one CAS No. 1119-44-4

3-Hepten-2-one

Cat. No.: B057668
CAS No.: 1119-44-4
M. Wt: 112.17 g/mol
InChI Key: JHHZQADGLDKIPM-AATRIKPKSA-N
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Description

3-Hepten-2-one is an organic compound with the chemical formula C7H12O. It is a clear, colorless liquid with a pungent odor. This compound belongs to the ketone functional group and exhibits typical reactions associated with ketones. It has a boiling point of approximately 63 degrees Celsius and a melting point of -49 degrees Celsius. This compound is soluble in organic solvents such as ethanol and ether, but only slightly soluble in water .

Mechanism of Action

Target of Action

3-Hepten-2-one, also known as methyl n-amyl ketone, is a versatile organic compound that finds various applications in the food industry . It is commonly used as a food additive and flavoring agent . .

Biochemical Pathways

This compound is a volatile compound that is part of the apocarotenoid metabolic pathways in plants . Apocarotenoids are derived from carotenoids and contribute to the color and flavor of many flowers and fruits . For instance, linear volatile apocarotenoids, such as geranyl acetone, 6-methyl-5-hepten-2-one (MHO), and geranial, were identified as important aroma components in fruits of papaya, citrus, and blackberry .

Pharmacokinetics

It is known that this compound is soluble in organic solvents but only slightly soluble in water , which may affect its bioavailability and distribution in the body

Result of Action

The primary result of the action of this compound is the enhancement of flavors and aromas in food products . Its pungent odor and taste make it a popular choice for use in savory foods such as soups, sauces, and snacks . Moreover, it is used to add a fruity or floral note to baked goods and confectionery products .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its volatility and aroma can be affected by temperature and pH. Furthermore, its stability and efficacy can be influenced by light, oxygen, and other environmental conditions. Proper handling and storage procedures should be followed due to its flammable nature .

Biochemical Analysis

Biochemical Properties

3-Hepten-2-one plays a significant role in biochemical reactions. It undergoes oxidation reactions to form carboxylic acids and reduction reactions to form corresponding alcohols. It is prone to nucleophilic addition reactions at its carbonyl group . In biochemical contexts, this compound interacts with enzymes such as alcohol dehydrogenases and oxidoreductases, facilitating its conversion to other metabolites. These interactions are crucial for its metabolic processing and utilization in various biological systems.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its presence can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, this compound can impact cellular metabolism by altering the flux of metabolic pathways, thereby influencing the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to a buildup of specific metabolites. Conversely, it can activate other enzymes, enhancing their catalytic activity. These interactions result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including adverse impacts on liver and kidney function. Threshold effects have been observed, where a certain dosage level leads to significant physiological changes. These findings highlight the importance of dosage considerations in the use of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which facilitate its conversion to other metabolites. These metabolic pathways are crucial for its detoxification and elimination from the body. Additionally, this compound can influence metabolic flux, leading to changes in the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may bind to lipid transport proteins, facilitating its distribution in lipid-rich tissues. Understanding these transport mechanisms is essential for elucidating the overall pharmacokinetics of this compound .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects. These localization patterns are crucial for its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Hepten-2-one involves the reaction of butyraldehyde with acetone in the presence of sodium hydroxide in ethanol and water at 0 to 20 degrees Celsius. The mixture is allowed to warm to room temperature and stirred overnight. The product is then extracted with ether and purified by flash column chromatography using ethyl acetate and petroleum ether .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

3-Hepten-2-one undergoes various chemical reactions typical of ketones:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Hepten-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-Hepten-2-one can be compared with other similar compounds such as:

    3-Hexen-2-one: Similar structure but with one less carbon atom.

    3-Octen-2-one: Similar structure but with one more carbon atom.

    3-Penten-2-one: Similar structure but with two less carbon atoms.

Uniqueness: this compound is unique due to its specific chain length and the position of the double bond, which confer distinct physical and chemical properties. Its applications in the food and fragrance industries highlight its versatility .

Properties

IUPAC Name

(E)-hept-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h5-6H,3-4H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHZQADGLDKIPM-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless oily liquid; powerfull grassy-green pungent odour
Record name 3-Hepten-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1059/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

63.00 °C. @ 13.00 mm Hg
Record name 3-Hepten-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031486
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, slightly soluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 3-Hepten-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031486
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3-Hepten-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1059/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.841-0.847
Record name 3-Hepten-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1059/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1119-44-4, 5609-09-6
Record name 3-Hepten-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hepten-2-one, (3E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005609096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hepten-2-one
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hept-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.981
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-HEPTEN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK02T5FJDO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Hepten-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031486
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 3-Hepten-2-one is found naturally in various sources, including several Amazonian fruits. [] Additionally, it has been identified in red bell peppers (Capsicum annuum), specifically in a simultaneous distillation-extraction extract. [] Studies have also detected its presence in cooked spinach leaves (Spinacia oleracea L.). []

A: Yes, this compound can be synthesized. One method uses Ethyl acetoacetate, 3-ethylthio butyraldehyde, and sodium hydroxide as the primary materials. This process involves hydrolysis and condensation reactions, achieving a yield of 95%. [] Another synthesis method involves the reaction of acetone and isovaleric aldehyde in an alkaline aqueous solution. This crossed aldol condensation process, often aided by a catalyst, can produce 6-methyl-3-hepten-2-one. [, ]

A: this compound finds application in various industries, including food, personal care products, and medicine. [] For example, its vapor adsorption properties are utilized in creating liquid-repellent and vapor-sorptive cotton fabrics for chemical protective apparel. []

ANone: Unfortunately, the provided research excerpts do not explicitly mention the molecular formula and weight of this compound. Comprehensive spectroscopic data for the compound is also absent from the provided excerpts.

A: Yes, research indicates that this compound reacts with cerium(IV) salts or lanthanide triflates in alcohols, yielding corresponding β-alkoxy compounds. [] This reaction can lead to the formation of 1,1,3-trialkoxy derivatives, particularly with specific cyclic ketones and linear unsaturated ketones. [] Another study explores the addition of Grignard reagents to trans-3-Hepten-2-one. [] Additionally, research investigates the ionic hydrogenation of this compound using cyclohexane in the presence of aluminum halides. []

A: Yes, some research highlights the biological activity of compounds related to this compound. For instance, 6-hydroxy-4,6-dimethyl-3-hepten-2-one, isolated from a Streptosporangium sp. fermentation broth, shows anti-Mythimna separata Walker activity. [] Additionally, 6-hydroxy-4,6-dimethyl-3-hepten-2-one has been explored for its protein-inducing properties in Chinese hamster's transformed ovarian cells. []

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